Cas no 1190020-48-4 (1-Naphthaldehyde-d7)

1-Naphthaldehyde-d7 化学的及び物理的性質
名前と識別子
-
- 1-Naphthaldehyde-d7
- 2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde
-
計算された属性
- せいみつぶんしりょう: 163.10100
- どういたいしつりょう: 163.101452096g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 2.65230
1-Naphthaldehyde-d7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N344802-25mg |
1-Naphthaldehyde-d7 |
1190020-48-4 | 25mg |
$201.00 | 2023-05-17 | ||
TRC | N344802-250mg |
1-Naphthaldehyde-d7 |
1190020-48-4 | 250mg |
$1596.00 | 2023-05-17 |
1-Naphthaldehyde-d7 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
1-Naphthaldehyde-d7に関する追加情報
Research Brief on 1-Naphthaldehyde-d7 (CAS: 1190020-48-4) in Chemical Biology and Pharmaceutical Applications
1-Naphthaldehyde-d7, a deuterated derivative of 1-naphthaldehyde (CAS: 1190020-48-4), has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique isotopic labeling properties. This compound serves as a critical intermediate in the synthesis of deuterated pharmaceuticals and probes for metabolic studies. Recent studies highlight its utility in enhancing drug stability, improving pharmacokinetic profiles, and enabling precise tracking in biological systems via mass spectrometry and NMR techniques.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 1-Naphthaldehyde-d7 in the synthesis of deuterated kinase inhibitors, where deuterium incorporation reduced metabolic clearance by up to 40% in preclinical models. The isotopic effect of deuterium at the formyl position (C-1) was found to significantly alter the compound's reactivity in Pd-catalyzed cross-coupling reactions, a key step in API manufacturing.
Advanced analytical techniques, including LC-MS/MS and 2H-NMR, have been employed to characterize 1-Naphthaldehyde-d7's purity (>98% isotopic enrichment) and stability under physiological conditions. Researchers at MIT recently developed a novel continuous-flow synthesis method (2024, Organic Process Research & Development) that improved yield by 25% compared to batch processes, addressing scalability challenges for this high-value intermediate.
In neurodegenerative disease research, 1-Naphthaldehyde-d7 has emerged as a precursor for PET tracer development. A multinational collaboration reported its use in creating [18F]-labeled naphthalene derivatives for amyloid imaging, with the deuterated form providing enhanced metabolic stability in vivo (ACS Chemical Neuroscience, 2024). This application underscores the compound's growing importance in diagnostic agent development.
Ongoing clinical trials (Phase I/II) investigating deuterated drugs derived from 1-Naphthaldehyde-d7 scaffolds show promising results in oncology targets, particularly for tyrosine kinase inhibitors resistant to conventional therapies. Patent activity has surged, with 12 new filings in 2023-2024 covering novel synthetic routes and formulations leveraging this deuterated building block.
1190020-48-4 (1-Naphthaldehyde-d7) 関連製品
- 33738-48-6(4-methylnaphthalene-1-carbaldehyde)
- 3029-19-4(1-Pyrenecarboxaldehyde)
- 5060-65-1(NDC)
- 642-31-9(anthracene-9-carbaldehyde)
- 66-77-3(naphthalene-1-carbaldehyde)
- 26842-00-2(Phenanthrene-2-carbaldehyde)
- 4707-71-5(9-Formylphenanthrene)
- 66-99-9(Naphthalene-2-carbaldehyde)
- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)
- 7436-22-8(Methylamine-d3 Hydrochloride)